1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene
Description
1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a chlorinated benzene core substituted with a sulfanylmethyl (-S-CH2-) group at the 3-position. This sulfanylmethyl group is further linked to a 3-fluorophenyl ring.
Properties
IUPAC Name |
1-chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFS/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORARHHDMIZESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=CC=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluorophenylsulfanylmethyl chloride.
Reaction Conditions: The 3-fluorophenylsulfanylmethyl chloride is then reacted with benzene in the presence of a catalyst, such as aluminum chloride (AlCl3), under Friedel-Crafts alkylation conditions.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the sulfanyl group to a thiol.
Scientific Research Applications
1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Core
1-Benzyl-3-chlorobenzene (CAS 27798-38-5)
- Structure : Chlorine at position 1 and a benzyl (-CH2-C6H5) group at position 3.
- Key Differences: Replaces the sulfanylmethyl-fluorophenyl moiety with a non-sulfur-containing benzyl group.
- Physicochemical Properties: Molecular weight = 202.68 g/mol (C13H11Cl).
1-Chloro-3-(2-chloro-2-methylpropyl)benzene (3k)
Sulfur-Containing Analogs
1-Bromo-3-(phenylsulfanylmethyl)benzene
- Structure : Bromine replaces chlorine at position 1; phenyl group replaces 3-fluorophenyl in the sulfanylmethyl moiety.
2,5-Dichlorophenyl 3,3,3-trifluoropropyl Sulfide
Fluorophenyl-Substituted Analogs
1-Chloro-3-(3-fluorophenyl)acetone (DW003)
- Structure : Acetone (-CO-CH3) replaces the sulfanylmethyl group.
- Functional Group Impact : The ketone introduces hydrogen-bond acceptor capacity, absent in the sulfur-linked target compound. This difference may influence solubility and biological activity .
1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene (MM2513.02)
- Structure : Ethyl bridge with a 4-chlorophenyl group instead of sulfanylmethyl-3-fluorophenyl.
Data Tables
Table 1: Structural and Physical Properties Comparison
Biological Activity
1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature to provide a comprehensive overview.
Mechanisms of Biological Activity
Research indicates that derivatives of chlorobenzene compounds often exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. The specific mechanisms by which this compound exerts its effects may involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including those involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that such compounds can influence oxidative stress pathways, which are crucial in cancer and other diseases.
- Receptor Interaction : The compound may interact with specific receptors or proteins involved in signaling pathways.
Antimicrobial Activity
A study assessing the antimicrobial properties of various chlorinated compounds found that this compound exhibited significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
Anticancer Activity
In vitro studies demonstrated that the compound could inhibit the growth of several cancer cell lines. The IC50 values for different cancer types are summarized below:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
Case Study 1: Anticancer Efficacy
A recent study published in Molecules explored the anticancer efficacy of various sulfur-containing compounds, including this compound. The study utilized both in vitro and in vivo models to assess tumor growth inhibition. Results indicated that the compound significantly reduced tumor size in xenograft models compared to controls, suggesting potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings highlighted its effectiveness in reducing biofilm formation in Staphylococcus aureus, making it a candidate for further research into treatment options for antibiotic-resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
